molecular formula C6H16AuClP+ B097305 Chloro(triethylphosphine)gold(I) CAS No. 15529-90-5

Chloro(triethylphosphine)gold(I)

Cat. No. B097305
CAS RN: 15529-90-5
M. Wt: 350.58 g/mol
InChI Key: SYBBXLKWGHAVHP-UHFFFAOYSA-M
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Description

Chloro(triethylphosphine)gold(I) is a gold(I) complex that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The complex is characterized by the presence of a gold(I) center coordinated to a triethylphosphine ligand and a chloride ion.

Synthesis Analysis

The synthesis of chloro(triethylphosphine)gold(I) complexes often involves the reaction of gold(I) salts with triethylphosphine. For instance, the reaction of chloro(triphenylphosphine)gold(I) with stoichiometric amounts of triethylphosphine in acetonitrile can lead to the formation of related gold(I) complexes . Similarly, the reaction of chloro(phosphine)gold(I) complexes with thioamides in dichloromethane or dichloromethane/acetone can result in the formation of gold(I) complexes with different ligands .

Molecular Structure Analysis

The molecular structure of chloro(triethylphosphine)gold(I) and related complexes has been elucidated using single-crystal X-ray diffraction studies. These studies reveal that the gold(I) center typically adopts a linear or nearly linear coordination geometry with the phosphine and chloride ligands. For example, the crystal structures of chloro(trimethylphosphine)gold(I) show a linear P-Au-Cl axis . The bond angles and distances are indicative of the strong affinity of gold(I) for phosphine ligands and the relatively weaker interaction with the chloride ion.

Chemical Reactions Analysis

Chloro(triethylphosphine)gold(I) complexes are known to be efficient catalysts in various organic transformations. They can catalyze cyclization reactions, as demonstrated by the 7-exo-dig cyclization of silyl enol ethers with ω-alkynic substituents to form methylenecycloheptane derivatives . Additionally, these complexes can interact with oxopurine derivatives under basic conditions to form N-bonded gold(I) phosphine groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(triethylphosphine)gold(I) complexes are closely related to their molecular structure. The linear coordination of the gold(I) center contributes to the stability of these complexes. The complexes exhibit a range of spectroscopic features, including NMR and IR, which are used for their characterization . The reactivity of these complexes in organic synthesis and their potential biological activities, such as cytotoxic effects against tumor cell lines, are of significant interest .

Safety And Hazards

Chloro(triethylphosphine)gold(I) may cause respiratory irritation, serious eye irritation, and skin irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Chloro(triethylphosphine)gold(I) is a promising anticancer drug candidate . Encapsulation of Chloro(triethylphosphine)gold(I) in biocompatible PLGA–PEG nanoparticles has been evaluated, and the new formulation elicits even greater cytotoxic effects in colorectal cancer (CRC) cells . This suggests a potential future direction for the use of Chloro(triethylphosphine)gold(I) in cancer treatment.

properties

IUPAC Name

chlorogold;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBBXLKWGHAVHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triethylphosphine)gold chloride

CAS RN

15529-90-5
Record name Chloro(triethylphosphine)gold
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15529-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chloro(triethylphosphine)gold
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
ERT Tiekink - Acta Crystallographica Section C: Crystal Structure …, 1989 - scripts.iucr.org
(IUCr) Chloro(triethylphosphine)gold(I) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (metal-organic compounds) Volume 45 Part 8 …
Number of citations: 68 scripts.iucr.org
K Angermaier, E Zeller, H Schmidbaur - Journal of organometallic …, 1994 - Elsevier
The crystal structures of chloro(trimethylphosphine)gold(I), chloro(tri- i propylphosphine)gold(I) and bis(trimethylphosphine)gold(I) chloride · 2CHCl 3 have been determined by single …
Number of citations: 145 www.sciencedirect.com
A Menconi, T Marzo, L Massai, A Pratesi, M Severi… - Biometals, 2021 - Springer
Chloro(triethylphosphine)gold(I), (Et 3 PAuCl hereafter), is an Auranofin (AF)-related compound showing very similar biological and pharmacological properties. Like AF, Et 3 PAuCl …
Number of citations: 11 link.springer.com
MT Coffer, CF Shaw III, MK Eidsness… - Inorganic …, 1986 - ACS Publications
The stoichiometries and products of reactions of microheterogeneous bovine serum albumin (BSA) with the new gold-based antiarthritic drug Et3PAuSATg (-SATg= 2, 3, 4, 6-tetra-0-…
Number of citations: 97 pubs.acs.org
S Ahmad, AA Isab - Journal of inorganic biochemistry, 2002 - Elsevier
The interaction of thiourea (Tu) with auranofin (Et 3 PAuSATg) and its analogue, Et 3 PAuCl has been studied using 13 C, 31 P and 15 N NMR spectroscopy. It is observed that Tu is …
Number of citations: 27 www.sciencedirect.com
R Faggiani, HE Howard-Lock… - Canadian journal of …, 1987 - cdnsciencepub.com
1-Methylthyminato-N 3 -triphenylphosphinegold(I) was prepared by reacting chloro(triphenylphosphine)gold(I) with 1-methylthymine in aqueous methanol at pH 11. The product was …
Number of citations: 38 cdnsciencepub.com
J Wang, X Mi, J Wang, Y Yang - Green Chemistry, 2017 - pubs.rsc.org
A practical and efficient synthesis of chloro(organophosphine) gold(I) complexes is reported. Employment of 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reductant is …
Number of citations: 11 pubs.rsc.org
AL Hormann, CF Shaw III, DW Bennett… - Inorganic …, 1986 - ACS Publications
The solid-state structure and solution equilibria of cyano (triethylphosphine) gold have been investigated. Et3PAuCN crystallizes in the orthorhombic lattice Pbca with a= 6.6711 (7) Á, b…
Number of citations: 72 pubs.acs.org
JHB Nunes, DA Simoni, LEO Braga, ALTG Ruiz… - Journal of Molecular …, 2019 - Elsevier
A gold(I) complex with triphenylphosphine and 2-thiouracil, named 2-thiouracilato(triphenylphosphine)gold(I) (Ph 3 P-Au-tuH), was synthesized and characterized by a set of chemical …
Number of citations: 5 www.sciencedirect.com
DLB Bryan, Y Mikuriya, JC Hempel… - Inorganic …, 1987 - ACS Publications
Auranofin ((1-thio-/3-D-glucopyranose 2, 3, 4, 6-tetraacetato-S)(triethylphosphine) gold (I)) is an orally active drug for the treatment of rheumatoid arthritis. Auranofin reacts with HC1 in …
Number of citations: 27 pubs.acs.org

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